molecular formula C14H21NO3 B3836065 1-(2,4-dimethoxybenzyl)-3-piperidinol

1-(2,4-dimethoxybenzyl)-3-piperidinol

Cat. No.: B3836065
M. Wt: 251.32 g/mol
InChI Key: UACNZXHUXSAGAV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxybenzyl)-3-piperidinol is a piperidine derivative featuring a 2,4-dimethoxybenzyl substituent. This structural motif is notable for its electron-rich aromatic system, which enhances stability and modulates reactivity in synthetic applications . The compound’s synthesis typically involves alkylation or reductive amination steps, as seen in analogous methodologies for related N-substituted piperidines .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-13-6-5-11(14(8-13)18-2)9-15-7-3-4-12(16)10-15/h5-6,8,12,16H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNZXHUXSAGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4-dimethoxybenzyl group distinguishes this compound from analogs with alternative aromatic or aliphatic substituents. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2,4-Dimethoxybenzyl)-3-piperidinol 2,4-Dimethoxybenzyl ~265.3 (calculated) Electron-rich, potential CNS activity
[1-(4-Methylbenzyl)-piperidin-3-yl]-methanol 4-Methylbenzyl 219.32 Lower polarity; alcohol functionality
1-((4'-Fluoro-3-methylbiphenyl)-methyl)piperidine (3c) Fluorophenyl-methyl 284.38 Enhanced lipophilicity; Suzuki coupling product
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p) Benzodioxolyl-methyl 361.46 Bioactive scaffold; synthetic yield: 58%

Key Observations :

  • Methylbenzyl derivatives (e.g., ) exhibit reduced steric hindrance, which may favor metabolic stability but limit receptor binding specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-dimethoxybenzyl)-3-piperidinol
Reactant of Route 2
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1-(2,4-dimethoxybenzyl)-3-piperidinol

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